molecular formula C7H6ClIO B13041978 (3-Chloro-2-iodophenyl)methanol CAS No. 1261614-27-0

(3-Chloro-2-iodophenyl)methanol

Cat. No.: B13041978
CAS No.: 1261614-27-0
M. Wt: 268.48 g/mol
InChI Key: KSPPDLDXQBRRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is a derivative of phenol, where the phenyl ring is substituted with chlorine and iodine atoms at the 3 and 2 positions, respectively, and a hydroxymethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 3-chlorophenylmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like chlorobenzene and iodobenzene. The process includes halogenation, hydroxylation, and purification steps to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (3-Chloro-2-iodophenyl)methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (3-Chloro-2-iodophenyl)aldehyde or (3-Chloro-2-iodobenzoic acid).

    Reduction: Formation of (3-Chloro-2-iodophenyl)methane.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

(3-Chloro-2-iodophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Chloro-2-iodophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    (3-Chlorophenyl)methanol: Lacks the iodine atom, which may result in different reactivity and applications.

    (2-Iodophenyl)methanol:

    (3-Bromo-2-iodophenyl)methanol: Similar structure but with bromine instead of chlorine, which can influence its reactivity and interactions.

Uniqueness: (3-Chloro-2-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms, which can significantly impact its chemical behavior and potential applications. The combination of these halogens can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in various synthetic processes.

Properties

CAS No.

1261614-27-0

Molecular Formula

C7H6ClIO

Molecular Weight

268.48 g/mol

IUPAC Name

(3-chloro-2-iodophenyl)methanol

InChI

InChI=1S/C7H6ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2

InChI Key

KSPPDLDXQBRRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.